molecular formula C15H16N2O B1341304 N-(3-Aminophenyl)-3-phenylpropanamide CAS No. 754162-13-5

N-(3-Aminophenyl)-3-phenylpropanamide

Cat. No.: B1341304
CAS No.: 754162-13-5
M. Wt: 240.3 g/mol
InChI Key: HVIXXESZUFTZMD-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-3-phenylpropanamide: is an organic compound with the molecular formula C15H16N2O. It is a derivative of propanamide, featuring an aminophenyl group and a phenyl group attached to the propanamide backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-3-phenylpropanamide typically involves the reaction of 3-aminophenylamine with 3-phenylpropanoic acid or its derivatives. One common method is the amidation reaction, where the carboxylic acid group of 3-phenylpropanoic acid reacts with the amine group of 3-aminophenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, thiols, and amines

Major Products Formed

    Oxidation: Corresponding oxidized derivatives

    Reduction: Amines

    Substitution: Substituted derivatives with different functional groups

Scientific Research Applications

N-(3-Aminophenyl)-3-phenylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(3-Aminophenyl)-3-phenylpropanamide can be compared with other similar compounds, such as:

    N-(4-Aminophenyl)-3-phenylpropanamide: Similar structure but with the amino group in the para position.

    N-(3-Aminophenyl)-2-phenylacetamide: Similar structure but with a shorter carbon chain.

    N-(3-Aminophenyl)-3-phenylbutanamide: Similar structure but with a longer carbon chain.

Properties

IUPAC Name

N-(3-aminophenyl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c16-13-7-4-8-14(11-13)17-15(18)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIXXESZUFTZMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588476
Record name N-(3-Aminophenyl)-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754162-13-5
Record name N-(3-Aminophenyl)-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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